molecular formula C7H4FN3O2 B1440301 6-Fluoro-5-nitro-1H-indazole CAS No. 633327-51-2

6-Fluoro-5-nitro-1H-indazole

Cat. No.: B1440301
CAS No.: 633327-51-2
M. Wt: 181.12 g/mol
InChI Key: CQWPKRSNPVUHQA-UHFFFAOYSA-N
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Description

6-Fluoro-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of fluorine and nitro groups in the this compound structure enhances its chemical reactivity and biological activity.

Mechanism of Action

Target of Action

6-Fluoro-5-nitro-1H-indazole is a compound that belongs to the class of organic compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . The primary targets of this compound are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key molecule involved in several physiological and pathological processes within the mammalian body .

Mode of Action

It is known that indazole-containing heterocyclic compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . This suggests that this compound may interact with its targets to inhibit their activity, thereby modulating the production of nitric oxide.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the production and regulation of nitric oxide. Nitric oxide synthases, the primary targets of this compound, are involved in the synthesis of nitric oxide from L-arginine . Nitric oxide is a critical signaling molecule that plays a role in a variety of biological processes, including vasodilation, immune response modulation, and neurotransmission .

Pharmacokinetics

The compound’s molecular weight (18113) and its solid physical form suggest that it may have suitable properties for oral administration

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of nitric oxide synthases. By inhibiting these enzymes, this compound may reduce the production of nitric oxide, potentially affecting processes such as vasodilation, immune response, and neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-nitro-1H-indazole typically involves the nitration of 6-fluoroindazole. One common method is the reaction of 6-fluoroindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 6-Fluoro-5-amino-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized indazole derivatives.

Scientific Research Applications

6-Fluoro-5-nitro-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroindazole: Lacks the fluorine atom, which may result in different biological activity and reactivity.

    6-Fluoroindazole:

    5-Fluoro-1H-indazole: Similar structure but with the fluorine atom at a different position, leading to variations in chemical and biological properties.

Uniqueness

6-Fluoro-5-nitro-1H-indazole is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

6-fluoro-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWPKRSNPVUHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672880
Record name 6-Fluoro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633327-51-2
Record name 6-Fluoro-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633327-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-5-nitro-1H-indazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The product of Step (b) (1.22 g, 7.17 mmol, 1.0 equiv) was dissolved In AcOH (62 mL). NaNO2 (0.495 g, 7.17 mmol, 1.0 equiv) was dissolved in H2O (1.5 mL) and added all at once via pipet. The reaction was warmed to room temperature and stirred for 28 hours. The reaction mixture was concentrated en vacuo to provide an orange solid, which was dried azeotropically several times with hexanes. The residue was purified by flash chromatography (linear gradient 20→60% EtOAc/hexanes) to afford 550 mg (43%) of the title compound. MS (ES+) m/e 182 [M+H].
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One
Name
Quantity
0.495 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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